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Compound of Interest

Compound Name:
3-(1-Amino-2-hydroxyethyl)-4-

bromophenol

Cat. No.: B13594535

Get Quote

Compound Profile & Strategic Utility
3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a multifunctional phenylglycinol derivative. Its

structure integrates three distinct reactive handles—a phenolic hydroxyl, an aryl bromide, and a

chiral amino-alcohol side chain—making it a linchpin for Diversity-Oriented Synthesis (DOS).

Chemical Name: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Core Scaffold: 4-Bromophenol substituted at the meta position (relative to OH) with a 2-

aminoethanol moiety.

Key Reactivity:

Aryl Bromide (C-4): Primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) to extend the carbon skeleton.

Amino-Alcohol (C-3 side chain): A "chiral hook" for forming heterocycles (oxazolines,

morpholines) or mimicking transition states in protease inhibitors.
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Phenol (C-1): Handle for etherification (solubility modulation) or intramolecular cyclization

to form benzoxazines.

Critical Application: Synthesis of Biaryl Complement
Factor D Inhibitors
A primary application of this intermediate is in the synthesis of biaryl ether or biaryl amine

pharmacophores found in Factor D inhibitors (used for ophthalmic and immune diseases). The

bromide allows the attachment of a heteroaryl tail, while the amino-alcohol mimics the serine

protease transition state.

Experimental Workflow: Pd-Catalyzed Cross-Coupling
Objective: Couple the 4-bromophenol core with a boronic acid (R-B(OH)₂) while preserving the

sensitive amino-alcohol chirality.

Step 1: Strategic Protection (Orthogonal Strategy)

Rationale: The free amine and phenol can poison Pd catalysts or lead to side reactions. We

use a Boc-protection for the amine and a TBDMS-protection for the phenol.

Protocol:

Boc-Protection: Dissolve 10 mmol of starting material in THF/H₂O (1:1). Add NaHCO₃ (2.5

eq) and Boc₂O (1.1 eq). Stir at RT for 4h.

Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of the primary amine.

Silyl Protection: To the crude N-Boc intermediate in DMF (0.5 M), add Imidazole (2.5 eq) and

TBDMS-Cl (1.2 eq). Stir at 0°C

RT for 12h.

Result:N-Boc-O-TBS-protected intermediate. This species is lipophilic and stable for

coupling.

Step 2: Suzuki-Miyaura Coupling
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Reaction: Ar-Br + Ar'-B(OH)₂

Ar-Ar'

Protocol:

Setup: In a Schlenk flask, charge Protected Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

and K₂CO₃ (3.0 eq).

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

Solvent: Degas 1,4-Dioxane/Water (4:1) via sparging with Argon for 15 min. Add to flask.

Reaction: Heat to 85°C for 6–12 hours.

Note: The bulky substituents require elevated temperature; however, avoid >100°C to

prevent Boc thermolysis.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via Flash

Chromatography (Hexane/EtOAc).

Advanced Application: Benzoxazine & Heterocycle
Formation
This intermediate is uniquely positioned to form 1,4-benzoxazines (privileged scaffolds in

anticoagulants and bronchodilators) via intramolecular cyclization.

Pathway Visualization (Graphviz)
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Figure 1: Synthetic pathway for converting the amino-phenol intermediate into a

pharmacologically active benzoxazine scaffold.

Protocol: One-Pot Cyclization to Benzoxazin-3-ones
Acylation: Dissolve substrate (1.0 eq) in anhydrous Acetone. Add K₂CO₃ (2.0 eq).

Addition: Dropwise add Chloroacetyl chloride (1.1 eq) at 0°C.

Mechanism:[1][2] The amine is more nucleophilic than the phenol and reacts first to form

the

-chloroamide.

Cyclization: Heat the mixture to reflux (56°C) for 4 hours.

Mechanism:[1][2] The phenol (deprotonated by carbonate) attacks the

-carbon, displacing the chloride to close the 6-membered ring.

Result: A 6-bromo-substituted benzoxazine, ready for further functionalization at the bromine

position.

Analytical & Quality Control Data
When sourcing or synthesizing this intermediate, verify purity using these specific markers.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://patents.google.com/patent/CN102060717B/en
https://pdfs.semanticscholar.org/da9f/1d09ab0dbf077c0265ebf2530fa209533f45.pdf
https://patents.google.com/patent/CN102060717B/en
https://pdfs.semanticscholar.org/da9f/1d09ab0dbf077c0265ebf2530fa209533f45.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13594535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Method
Expected Signal /
Characteristic

Interpretation

HPLC (C18)
Retention Time ~3.5 min

(Gradient 10-90% ACN)

Single sharp peak. Impurities

often elute early (de-

brominated) or late (bis-

alkylated).

¹H NMR (DMSO-d₆) 6.8–7.5 ppm (Aromatic, 3H)

Check for specific splitting

pattern (d, dd, d) confirming

1,3,4-substitution.

¹H NMR (Chiral) 3.8–4.2 ppm (Methine -CH-)

Integration must match 1H.

Shift indicates intact

stereocenter.

Mass Spec (ESI+)
[M+H]⁺ = 232.0 / 234.0 (1:1

ratio)

Critical: Must show the

characteristic Bromine isotope

pattern (⁷⁹Br/⁸¹Br).

Safety & Handling Guidelines
Hazards: This compound is an aminophenol and an aryl halide.

Skin: Potential sensitizer. Causes irritation.[3]

Eyes: Severe irritant.

Systemic: Harmful if swallowed.[3][4] Aminophenols can induce methemoglobinemia.

Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (turning pink/brown)

upon air exposure.

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References
Complement Factor D Inhibitors: Ma, F., et al. (2015). Aminomethyl-biaryl derivatives as

complement factor D inhibitors. WO2015009977A1.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-bromophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-bromophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13594535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzoxazine Synthesis: Trost, B. M., & Harrington, P. E. (2000). Palladium-Catalyzed

Cyclization of Propargylic Carbamates. Journal of the American Chemical Society.

Nav1.8 Inhibitor Scaffolds: Wu, Y., et al. (2022). Benzylamine or benzyl alcohol derivatives

and application thereof. CN114031518A.

General Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed

Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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